

Application Notes and Protocols: Antimicrobial Screening of 3,5-dimethyl-N-phenylbenzamide Analogues

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Compound of Interest

Compound Name: 3,5-dimethyl-N-phenylbenzamide

Cat. No.: B287559

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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the antimicrobial screening of **3,5-dimethyl-N-phenylbenzamide** analogues, including detailed experimental protocols, data presentation in tabular format, and workflow visualizations.

Introduction

N-phenylbenzamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents, and N-phenylbenzamide analogues represent a promising scaffold for such endeavors.[4][5] This document outlines the standard methodologies for evaluating the in vitro antimicrobial activity of synthesized **3,5-dimethyl-N-phenylbenzamide** analogues.

Data Presentation: Antimicrobial Activity of N-phenylbenzamide Analogues

The following tables summarize the quantitative data from antimicrobial screening studies of various N-phenylbenzamide derivatives. These tables provide a clear comparison of the antimicrobial efficacy of different analogues against a range of microorganisms.

Table 1: Antibacterial and Antifungal Activity of N-phenylbenzamide Derivatives (3a-e)[6]

Compound	Test Organism	Zone of Inhibition (mm) at 25 µg
3a-e	Staphylococcus aureus (Gram-positive)	>14
3a-e	Escherichia coli (Gram-negative)	>14
3a-e	Candida albicans (Fungus)	>14
Streptomycin	Staphylococcus aureus	Sensitive
Streptomycin	Escherichia coli	Sensitive

Note: A zone of inhibition >14 mm is correlated with sensitivity to the tested compound.[5]

Table 2: Antibacterial Activity of N-Benzamide Derivatives (5a, 6b, 6c)[7]

Compound	Test Organism	Zone of Inhibition (mm)	MIC (µg/mL)
5a	Bacillus subtilis	25	6.25
5a	Escherichia coli	31	3.12
6b	Escherichia coli	24	3.12
6c	Bacillus subtilis	24	6.25

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments used in the antimicrobial screening of **3,5-dimethyl-N-phenylbenzamide** analogues.

Agar Disc Diffusion Method for Zone of Inhibition (ZOI)

This method is used for the preliminary screening of antimicrobial activity. It is a qualitative or semi-quantitative test that measures the ability of a compound to inhibit microbial growth on an agar plate.

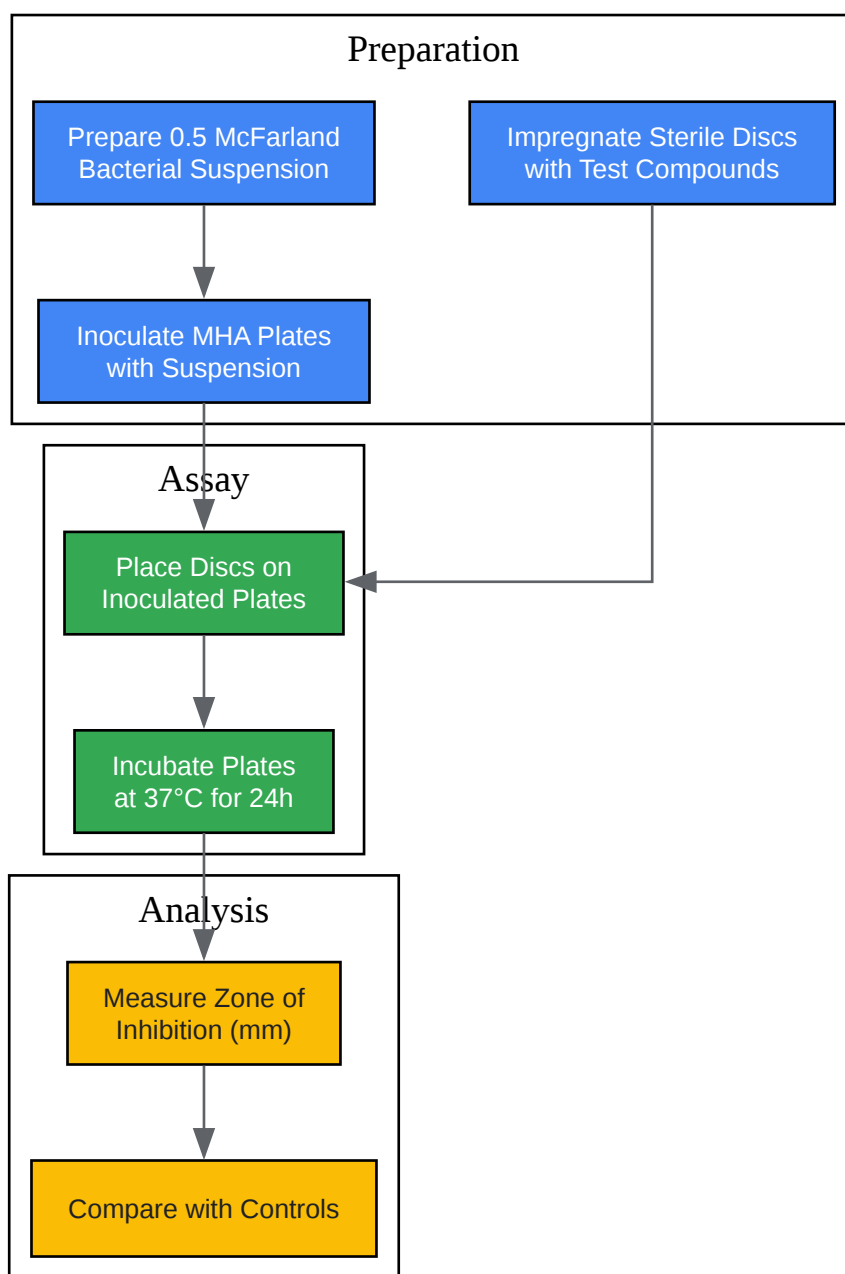
Materials:

- Test compounds (**3,5-dimethyl-N-phenylbenzamide** analogues)
- Standard antibiotic discs (e.g., Streptomycin) as a positive control
- Dimethyl sulfoxide (DMSO) or other suitable solvent as a negative control
- Mueller-Hinton Agar (MHA) plates
- Bacterial and/or fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
- Sterile cotton swabs
- Sterile filter paper discs (6 mm diameter)
- Incubator
- Caliper or ruler

Protocol:

- Inoculum Preparation:
 - From a pure culture, select several well-isolated colonies of the test microorganism.
 - Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).[8]
- Plate Inoculation:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
 - Press the swab against the inside of the tube to remove excess fluid.[8]

- Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° after each application to ensure even coverage.[8]
- Disc Application:
 - Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
 - Impregnate sterile filter paper discs with a known concentration of the test compounds (e.g., 25 µg/disc).[5]
 - Allow the solvent to evaporate completely from the discs.
 - Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the inoculated agar surface.
- Incubation:
 - Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
- Data Collection and Interpretation:
 - After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).[8]
 - A larger zone of inhibition indicates greater antimicrobial activity. The results are often compared to those of the standard antibiotic.



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Workflow for the Agar Disc Diffusion Assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

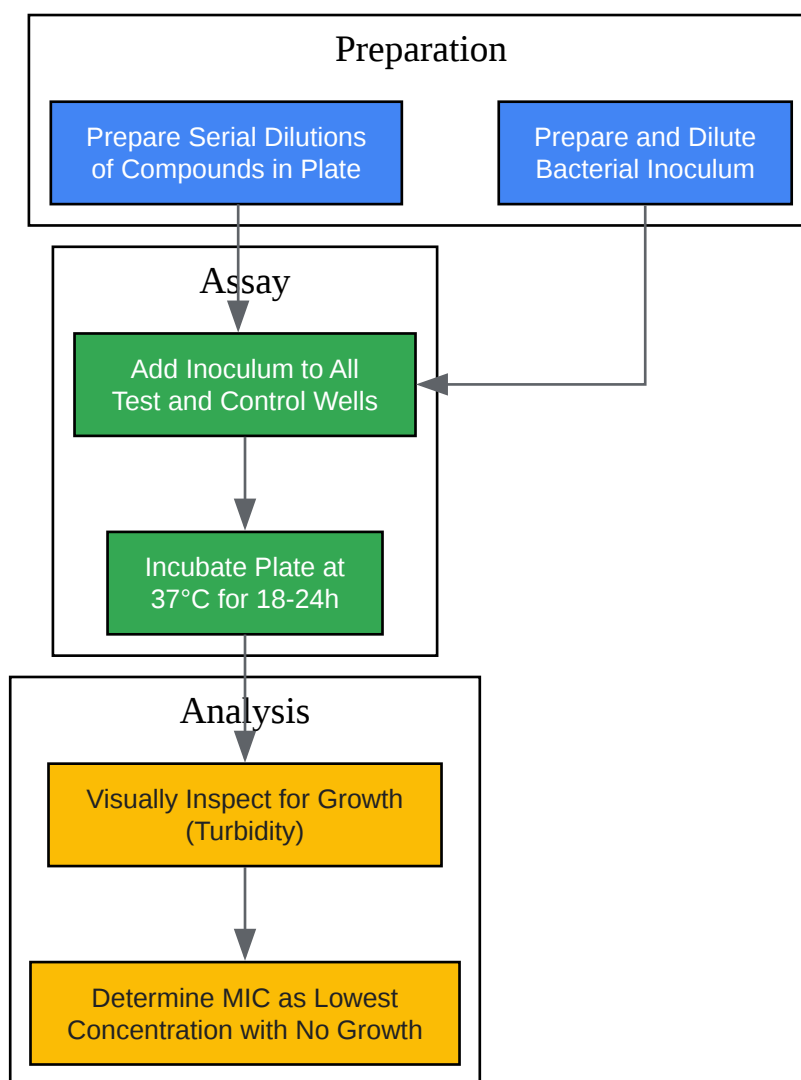
Materials:

- Test compounds
- Standard antibiotic for quality control
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial and/or fungal cultures
- Sterile 96-well polypropylene microtiter plates
- Multichannel pipette
- Spectrophotometer or plate reader (optional)
- Resazurin or other growth indicator (optional)

Protocol:

- Preparation of Test Compound Dilutions:
 - Prepare a stock solution of each test compound.
 - Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plate to achieve a range of concentrations. Typically, 50 μ L of broth is added to each well, followed by 50 μ L of the compound in the first well, and then serially diluted.
- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
 - Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.[9]
- Inoculation:
 - Add 50 μ L of the diluted bacterial suspension to each well containing 50 μ L of the diluted compound, bringing the total volume to 100 μ L.

- Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate.
- Incubation:
 - Cover the plate and incubate at 35-37°C for 18-24 hours.
- MIC Determination:
 - The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8]
 - Growth can be assessed visually or by using a plate reader to measure optical density at 600 nm. A growth indicator like resazurin can also be used, where a color change indicates metabolic activity (growth).



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Workflow for the Broth Microdilution MIC Assay.

Concluding Remarks

The protocols and data presented herein provide a foundational framework for the antimicrobial screening of **3,5-dimethyl-N-phenylbenzamide** analogues. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results. The promising activity of N-phenylbenzamide derivatives warrants further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy studies, to fully elucidate their therapeutic potential.

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